(S)-3-(P-tolyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(4-methylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDPIFKBRDIKX-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654669 | |
| Record name | (3S)-3-(4-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213513-38-2 | |
| Record name | (3S)-3-(4-Methylphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 3 P Tolyl Morpholine and Analogues
Stereoselective Synthesis Approaches to Chiral 3-Substituted Morpholines
Enantioselective Catalysis in Morpholine (B109124) Ring Construction
Enantioselective catalysis provides an efficient route to chiral morpholines by constructing the heterocyclic ring in a stereocontrolled manner. This approach often involves the use of chiral catalysts to influence the formation of the stereogenic center.
A powerful one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation (ATH) has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.org This method starts with ether-containing aminoalkyne substrates. acs.org The initial step involves an intramolecular hydroamination catalyzed by a titanium complex, which forms a cyclic imine intermediate. acs.orgorganic-chemistry.org This is followed by an in-situ asymmetric transfer hydrogenation using a ruthenium catalyst, such as the Noyori-Ikariya catalyst, to reduce the imine to the chiral morpholine. acs.orgubc.ca This protocol has demonstrated high yields and excellent enantiomeric excesses (ee) of over 95% for a variety of 3-substituted morpholines. acs.orgorganic-chemistry.orgubc.ca
The success of this method relies on the cooperative action of the two catalysts. rice.edudicp.ac.cn The hydroamination step efficiently constructs the morpholine ring precursor, while the subsequent asymmetric transfer hydrogenation establishes the chiral center with high fidelity. acs.orgrice.edudicp.ac.cn The process is notable for its atom economy and operational simplicity, as it avoids the isolation of the intermediate imine. organic-chemistry.orgrice.edu
A study by Lau, Zhai, and Schafer demonstrated the effectiveness of this tandem strategy. acs.orgorganic-chemistry.orgubc.ca They utilized a commercially available bis(amidate)bis(amido)Ti catalyst for the hydroamination and RuCl(S,S)-Ts-DPEN for the asymmetric transfer hydrogenation. acs.org Their research highlighted the tolerance of a wide range of functional groups on the substrate. acs.orgorganic-chemistry.org
Table 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation for Chiral 3-Substituted Morpholines
| Substrate | Catalyst System | Product | Yield (%) | ee (%) |
| Ether-containing aminoalkyne | 1. Bis(amidate)bis(amido)Ti catalyst2. RuCl(S,S)-Ts-DPEN | 3-Substituted morpholine | Good | >95 |
Data sourced from multiple studies showcasing the general applicability of the method. acs.orgorganic-chemistry.orgubc.ca
Chiral catalysts, particularly those based on transition metal complexes with chiral ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), play a crucial role in controlling the stereochemical outcome of morpholine synthesis. researchgate.netresearchgate.netbeilstein-journals.org These catalysts create a chiral environment that directs the reactants to form one enantiomer preferentially. researchgate.net
In the context of the asymmetric transfer hydrogenation mentioned previously, the chirality of the final morpholine product is dictated by the chiral ligand on the ruthenium catalyst. acs.org The (S,S)-Ts-DPEN ligand, for instance, leads to the formation of the (S)-enantiomer of the 3-substituted morpholine. acs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are critical for achieving high enantioselectivity. acs.orgorganic-chemistry.orgubc.ca
While direct examples of BINAP-metal complexes in the synthesis of (S)-3-(P-tolyl)morpholine are not extensively detailed in the provided context, their general application in asymmetric catalysis is well-established. researchgate.netresearchgate.netbeilstein-journals.org For instance, rhodium complexes of BINAP are effective for the asymmetric hydrogenation of various unsaturated substrates. nih.gov Similarly, gold(I) complexes with chiral phosphine (B1218219) ligands have been used in asymmetric cyclization reactions. rsc.org These examples underscore the potential of such catalyst systems to be adapted for the stereoselective synthesis of chiral morpholines. The choice of metal and the specific structure of the BINAP ligand can be tailored to optimize the yield and enantioselectivity for a particular substrate. researchgate.net
Hydroamination and Asymmetric Transfer Hydrogenation Protocols
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective strategy for constructing the morpholine ring. These methods typically involve the formation of a key bond to close a pre-formed linear precursor containing the necessary nitrogen and oxygen atoms.
A prevalent approach to synthesizing chiral 3-substituted morpholines involves the use of enantiomerically pure amino alcohols as starting materials. nih.govrsc.orgacs.org These precursors already contain the desired stereocenter, which is then incorporated into the final morpholine ring. Serine enantiomers, for example, serve as a "chiral template" for producing optically active 3-substituted morpholines. rsc.org
The general strategy involves N-alkylation or N-acylation of the amino alcohol followed by an intramolecular cyclization. For instance, N-benzylserine can be reacted with chloroacetyl chloride, and the resulting intermediate undergoes base-mediated cyclization to form a morpholinone. rsc.org Subsequent reduction of the carbonyl group yields the desired 3-substituted morpholine. rsc.org
Optimization of the cyclization conditions is crucial to maximize yields and prevent side reactions. acs.orgresearchgate.net This can involve the careful selection of the base, solvent, and reaction temperature. acs.orgbeilstein-journals.org In some cases, protecting groups are necessary to facilitate the desired cyclization and are removed in a subsequent step. acs.orgacs.org For example, challenges in cyclization can be overcome by protecting the sulfonamide nitrogen with a p-methoxybenzyl (PMB) group, which is later removed under mild oxidative conditions. acs.orgacs.org
Table 2: Cyclization of Amino Alcohol Derivatives
| Starting Material | Reagents | Product | Key Conditions |
| N-Benzylserine | 1. Chloroacetyl chloride2. Base | 4-Benzyl-5-oxomorpholine-3-carboxylic acid | Base-mediated cyclization |
| N-Boc amino alcohols | 1. t-Butyl acrylate, Cs₂CO₃2. HCl3. T3P | 7-Membered lactams | Intramolecular amidation |
| Amino alcohol | 1. Chloroacetyl chloride2. NaH | Morpholinone | Intramolecular cyclization |
Data compiled from various synthetic protocols for N-heterocycles derived from amino alcohols. rsc.orgacs.orgthieme-connect.com
The synthesis of morpholines can also be achieved through ring-closing reactions of precursors derived from oxiranes and aziridines. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net These three-membered rings serve as electrophilic partners that can be opened by a nucleophile, which is then followed by an intramolecular cyclization to form the six-membered morpholine ring.
One strategy involves the reaction of an aziridine (B145994) with a haloalcohol. beilstein-journals.orgresearchgate.net The aziridine ring is opened by the alcohol, and the resulting haloalkoxy amine intermediate undergoes an intramolecular SN2 reaction to close the morpholine ring. beilstein-journals.org This can be achieved in a one-pot, metal-free process using an inexpensive oxidant like ammonium (B1175870) persulfate to initiate the aziridine ring opening. beilstein-journals.org The use of chiral aziridines allows for the synthesis of optically pure morpholine derivatives. beilstein-journals.org
A gold(I)-catalyzed tandem reaction provides another route from aziridines and propargyl alcohols. rsc.org The gold catalyst facilitates the nucleophilic ring-opening of the aziridine by the propargyl alcohol, followed by a 6-exo-dig cyclization and double bond isomerization to yield an unsaturated morpholine derivative. rsc.org This product can then be hydrogenated to the saturated morpholine. rsc.org
Similarly, oxiranes can be used as precursors. For example, a palladium-catalyzed reaction of a vinyloxirane with an amino alcohol, followed by an in-situ iron(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines. organic-chemistry.org
Amino Alcohol-Derived Intermediates and Optimized Cyclization Conditions
Metal-Catalyzed Oxidative Cyclization Routes to Morpholine Derivatives
Non-Stereoselective Synthesis of p-Tolyl Morpholine Derivatives
The synthesis of p-tolyl morpholine derivatives can be achieved through direct amination and coupling reactions. Nucleophilic aromatic substitution is a classical method, involving the reaction of morpholine with a halogenated toluene (B28343), such as 4-chlorotoluene, at elevated temperatures. smolecule.com
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-nitrogen bonds. acs.org These reactions can be used to couple morpholine with p-tolyl halides or triflates. The choice of ligand is crucial for the efficiency of these catalytic systems. acs.org While direct amination with ammonia (B1221849) can be challenging, the use of ammonia surrogates offers a milder alternative. acs.org
Furthermore, three-component aza-Friedel–Crafts reactions catalyzed by Y(OTf)3 have been reported for the synthesis of imidazo[1,2-a]pyridines bearing a morpholine and a p-tolyl group. nih.gov In one example, p-tolualdehyde reacts with 2-phenylimidazo[1,2-a]pyridine (B181562) and morpholine to yield the corresponding product. nih.gov
Another synthetic strategy involves the modification of a pre-existing morpholine ring. This can be achieved by introducing the p-tolyl group onto the morpholine nitrogen. smolecule.com For example, 4-(p-tolyl)morpholine (B1270357) can be synthesized and then further modified. smolecule.com
Microwave-assisted synthesis has been employed to prepare morpholine-based chalcones, where a p-tolyl group is part of the chalcone (B49325) structure attached to the morpholine moiety. mdpi.com For instance, (E)-1-(4-morpholinophenyl)-3-(p-tolyl)prop-2-en-1-one was synthesized via this method. mdpi.com
Additionally, existing morpholine derivatives can be functionalized. For example, a morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes with organic azides has been used to create triazoles where a p-tolyl group is attached to the triazole ring, which is also connected to a morpholine. beilstein-journals.org
Direct Amination and Coupling Reactions with p-Tolyl Moieties
Optimization of Synthetic Pathways for this compound
For instance, in the iron-catalyzed diastereoselective synthesis of disubstituted morpholines, temperature was identified as a critical parameter for controlling the diastereomeric ratio. thieme-connect.com Similarly, in photocatalytic methods, the choice of photocatalyst, Lewis acid, and Brønsted acid can be optimized to maximize yield and stereoselectivity. nih.gov
Automated reaction optimization platforms have been used to systematically vary multiple reaction parameters, such as residence time, base equivalents, and temperature, as well as categorical variables like the choice of catalyst and base, to maximize the yield of products like 4-(p-tolyl)morpholine. acs.org
The development of novel synthetic methods, such as the molecular rearrangement of α-hydroxy-β-lactams, provides alternative and potentially more efficient pathways to optically active morpholines. This particular method offers a stereospecific route to morpholines with versatile functional groups.
Influence of Reaction Parameters (Temperature, Solvent Polarity, Stoichiometry) on Yield and Selectivity
The optimization of reaction conditions is a fundamental aspect of developing efficient and selective synthetic routes to chiral morpholines. Temperature, the nature of the solvent, and the stoichiometry of reactants and catalysts play pivotal roles in determining the outcome of these reactions, affecting both the chemical yield and the enantiomeric excess (ee) of the desired product.
Temperature:
Temperature is a critical parameter that can significantly impact the rate and selectivity of a reaction. In the asymmetric synthesis of morpholine derivatives, temperature control is often crucial for achieving high enantioselectivity. For instance, in the asymmetric hydrogenation of dehydromorpholines to produce chiral 2-substituted morpholines, lower temperatures have been shown to favor higher enantiomeric excess. nih.gov While specific data for this compound is not extensively documented, studies on analogous systems, such as the synthesis of 2-substituted chiral morpholines, demonstrate this trend.
One study on the asymmetric hydrogenation of various dehydromorpholine substrates revealed that a reaction temperature of 30 °C generally provided a good balance between reaction rate and enantioselectivity. nih.gov For example, the hydrogenation of a trifluoromethyl-substituted dehydromorpholine yielded the corresponding product with a 94% ee at this temperature. nih.gov In some cases, increasing the temperature can lead to a decrease in enantioselectivity due to the increased flexibility of the transition state, which can diminish the effectiveness of the chiral catalyst in discriminating between the two enantiotopic faces of the substrate. Conversely, very low temperatures might significantly slow down the reaction rate, necessitating a compromise to achieve practical synthesis times.
Solvent Polarity:
For the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines, solvents such as methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and toluene have been investigated. In one set of experiments, methanol was found to be the optimal solvent, leading to the highest enantioselectivity for the desired chiral morpholine product. nih.gov The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome of the reaction. For instance, in a study on the enantioselective synthesis of chiral 3-aryl-1-indanones, toluene was identified as the optimal solvent for achieving high yield and enantioselectivity. organic-chemistry.org
Stoichiometry:
The stoichiometry of the reactants, including the catalyst loading, is a critical parameter for optimizing the yield and efficiency of the synthesis. In catalytic asymmetric reactions, minimizing the amount of the often expensive chiral catalyst while maintaining high yield and enantioselectivity is a primary goal.
The following interactive table summarizes the influence of various reaction parameters on the yield and enantioselectivity in the synthesis of chiral morpholine analogues, based on published research findings.
| Parameter | Variation | Substrate Analogue | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Temperature | 30 °C | 4-(trifluoromethyl)dehydromorpholine | Quantitative | 94 | nih.gov |
| Temperature | 50 °C | 4-(trifluoromethyl)dehydromorpholine | Quantitative | 91 | nih.gov |
| Solvent | Methanol (MeOH) | Dehydromorpholine derivative | Quantitative | 92 | nih.gov |
| Solvent | Dichloromethane (DCM) | Dehydromorpholine derivative | Quantitative | 85 | nih.gov |
| Solvent | Toluene | Dehydromorpholine derivative | Quantitative | 88 | nih.gov |
| Catalyst Loading | 1 mol% | Dehydromorpholine derivative | 97 | 92 | nih.gov |
| Catalyst Loading | 0.2 mol% | Dehydromorpholine derivative | 96 | 92 | nih.gov |
| Base | K₃PO₄ (aqueous) | Pinacolborane chalcone derivative | 95 | 95 | organic-chemistry.org |
Note: The data presented is for analogous morpholine structures and is intended to be illustrative of the general principles applicable to the synthesis of this compound.
Strategies for Minimizing Racemization and Enhancing Enantiomeric Excess
Maintaining the stereochemical integrity of the product is a central challenge in asymmetric synthesis. Racemization, the process by which an enantiomerically enriched or pure compound converts into a racemic mixture, can significantly diminish the enantiomeric excess of the desired product. Several strategies can be employed during the synthesis of this compound and its analogues to minimize racemization and enhance enantioselectivity.
One of the most effective strategies is the use of highly selective chiral catalysts. For instance, the development of Noyori-type catalysts for asymmetric transfer hydrogenation has enabled the synthesis of 3-substituted morpholines with excellent enantiomeric excesses, often exceeding 95% ee. organic-chemistry.org These catalysts create a chiral environment that strongly favors the formation of one enantiomer over the other. The choice of ligand on the metal center is critical, with bulky and electronically defined ligands often providing the best results.
Another important strategy involves the careful selection of the reaction conditions to avoid intermediates or pathways that are prone to racemization. For example, in reactions involving carbanionic or carbocationic intermediates, the choice of solvent and counter-ion can influence their stability and propensity to racemize. In some cases, performing reactions at lower temperatures can help to "freeze out" racemization pathways.
The use of protecting groups can also be a valuable tool to prevent racemization. By protecting a reactive functional group, it is possible to avoid side reactions or the formation of intermediates that could lead to a loss of stereochemical purity. For example, in the synthesis of morpholinone derivatives from α-amino acids, the use of an N-protecting group is crucial to prevent racemization at the α-carbon. mun.ca
Furthermore, the reaction mechanism itself can be designed to be inherently "racemization-free." For example, reactions that proceed through a concerted mechanism, where bond-breaking and bond-forming occur simultaneously, often have a lower risk of racemization compared to stepwise reactions that involve discrete, and potentially planar, intermediates.
In cases where racemization is difficult to avoid completely during the reaction, a final resolution step can be employed to enhance the enantiomeric excess. This can involve techniques such as chiral chromatography or crystallization with a chiral resolving agent. However, these methods can be costly and result in a loss of material, making the development of highly enantioselective and racemization-free synthetic routes a more desirable goal.
The following table outlines key strategies and their impact on minimizing racemization and enhancing enantiomeric excess in the synthesis of chiral morpholine analogues.
| Strategy | Description | Expected Outcome | Relevant Compound Class |
| Chiral Catalyst Selection | Utilization of highly selective catalysts like Noyori-Ikariya catalysts with specific chiral ligands (e.g., (S,S)-Ts-DPEN). organic-chemistry.org | High enantiomeric excess (>95% ee). organic-chemistry.org | 3-Substituted Morpholines |
| Optimization of Reaction Conditions | Careful control of temperature, solvent, and reaction time to disfavor racemization pathways. | Preservation of stereochemical integrity. | Chiral Morpholines |
| Use of Protecting Groups | Protection of acidic protons or reactive functional groups to prevent the formation of racemizing intermediates. | Racemization-free synthesis. mun.ca | Morpholinone Derivatives from Amino Acids |
| Reaction Mechanism Design | Employing concerted reaction pathways (e.g., SN2-type ring closure) that avoid planar intermediates. | High enantiospecificity. | Substituted Morpholines |
| Kinetic Resolution | Separation of enantiomers from a racemic or partially racemized mixture using a chiral catalyst or reagent. | Enhancement of enantiomeric excess of the final product. | General Chiral Amines and Alcohols |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of (S)-3-(p-tolyl)morpholine in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular architecture can be assembled.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of a related compound, N-(p-tolyl)morpholine, shows characteristic signals for the aromatic protons of the p-tolyl group and the protons of the morpholine (B109124) ring. rsc.org For the p-tolyl group, two distinct signals are expected in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene (B151609) ring. rsc.org The methyl group protons on the tolyl substituent typically appear as a sharp singlet in the upfield region of the spectrum. rsc.org The protons of the morpholine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. rsc.org Specifically, the protons on the carbons adjacent to the oxygen and nitrogen atoms will have distinct chemical shifts. rsc.org
Detailed ¹H NMR data for a similar compound, 4-(3-phenyl-1-(p-tolyl)prop-2-yn-1-yl)morpholine, reveals multiplets for the morpholine protons, indicating their complex magnetic environments. rsc.orgshd-pub.org.rs The p-tolyl group's aromatic protons typically present as doublets due to ortho-coupling, while the methyl protons show a characteristic singlet. rsc.orgshd-pub.org.rs
¹H NMR Data for a Structurally Related Morpholine Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.16-7.52 | m | Aromatic Protons |
| 4.75 | s | Methine Proton |
| 3.72 | br | Morpholine Protons (-O-CH₂) |
| 2.63 | br | Morpholine Protons (-N-CH₂) |
| 2.36 | s | Methyl Proton (-CH₃) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. For the p-tolyl group, four signals are expected in the aromatic region, corresponding to the four different types of carbon atoms in the substituted benzene ring. The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift. rsc.org The carbon atoms of the morpholine ring will also give rise to distinct signals, with those adjacent to the heteroatoms (oxygen and nitrogen) appearing at different chemical shifts due to their varying electronic environments. rsc.org
Analysis of a similar compound, 4-(3-phenyl-1-(p-tolyl)prop-2-yn-1-yl)morpholine, shows distinct signals for the aromatic carbons, the methyl carbon, and the morpholine ring carbons, confirming the presence of these structural units. rsc.orgshd-pub.org.rs
¹³C NMR Data for a Structurally Related Morpholine Derivative
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 123.09-137.49 | Aromatic Carbons |
| 88.23, 85.32 | Alkynyl Carbons |
| 67.13 | Morpholine Carbon (-O-CH₂) |
| 61.78 | Methine Carbon |
| 49.86 | Morpholine Carbon (-N-CH₂) |
| 21.10 | Methyl Carbon (-CH₃) |
Advanced NMR Techniques (e.g., DEPT) for Specific Signal Assignments
To definitively assign the signals in the ¹³C NMR spectrum, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed. DEPT experiments differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. For instance, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This information is invaluable for confirming the assignments of the morpholine and tolyl carbons in this compound. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. libretexts.org For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands.
Key expected IR absorptions include:
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
C-H stretching (aliphatic): Found in the range of 2850-3000 cm⁻¹. mdpi.comrsc.orgmdpi.com
C-N stretching: Usually appears in the region of 1000-1350 cm⁻¹. mdpi.com
C-O-C stretching (ether): Characterized by a strong band in the 1070-1150 cm⁻¹ region. mdpi.com
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region. mdpi.com
The IR spectrum of the parent morpholine molecule shows characteristic C-N and C-O-C stretching vibrations, which would also be present in its p-tolyl derivative. chemicalbook.com
Characteristic IR Absorption Bands for a Related Morpholine Derivative
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 2956, 2923, 2856 | C-H Stretching (Aliphatic) |
| 1610, 1577, 1527 | C=C Stretching (Aromatic) |
| 1178, 1118 | C-O-C Stretching (Ether) |
| 1346, 1288 | C-N Stretching |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity and, crucially for a chiral compound like this compound, the enantiomeric excess (ee). heraldopenaccess.us Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.com To determine the enantiomeric excess, a chiral stationary phase (CSP) is employed. The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification. heraldopenaccess.us The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers, from which the enantiomeric excess can be calculated. heraldopenaccess.us
Gas chromatography (GC) can also be used, often with a chiral column, to determine the purity and enantiomeric composition of volatile derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is a critical technique for determining the enantiomeric purity or enantiomeric excess (ee) of this compound. This method separates the (S) and (R) enantiomers, allowing for their individual quantification. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of the CSP and the mobile phase is crucial for achieving effective separation. For morpholine derivatives and related structures, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are often employed. The conditions must be meticulously optimized to ensure baseline separation of the enantiomeric peaks. In the analysis of similar chiral amines, a polar organic mobile phase, such as a mixture of acetonitrile (B52724) and methanol (B129727) with acidic and basic additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA), has proven effective. nih.gov The detection is typically performed using a UV detector at a wavelength where the tolyl group exhibits strong absorbance, commonly around 254 nm. beilstein-journals.org By comparing the integrated peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be accurately calculated, which is a key quality attribute for this chiral compound.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity
| Parameter | Value/Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak AS-H) beilstein-journals.org |
| Mobile Phase | Acetonitrile/Methanol/TFA/TEA mixture nih.gov |
| Flow Rate | ~0.5 - 1.0 mL/min |
| Detection | UV at 254 nm beilstein-journals.org |
| Typical Result | Baseline separation of (S) and (R) enantiomers |
Gas Chromatography (GC) for Purity Assessment
For analysis, the sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column, such as an HP-5 (Phenyl methyl siloxane), which is housed in a temperature-programmed oven. rsc.org The temperature program typically involves an initial hold followed by a gradual ramp to a higher temperature to ensure the elution of all components. mdpi.com A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. michigan.gov An MS detector provides the added advantage of identifying unknown impurities by their mass spectra. The purity is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.
Table 2: General Gas Chromatography (GC) Conditions for Purity Analysis
| Parameter | Value/Condition |
| Column | HP-5 or similar fused-silica capillary column rsc.org |
| Carrier Gas | Helium mdpi.com |
| Injector Temperature | ~250 °C mdpi.com |
| Oven Program | Temperature ramp (e.g., 60 °C to 300 °C) rsc.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Polarimetry for Optical Rotation Measurement
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance, which is a direct manifestation of its enantiomeric nature. rudolphresearch.com The specific rotation, [α], is a characteristic physical property of an enantiomer under defined conditions. For this compound, measuring the optical rotation confirms the presence of a single enantiomer in excess and provides evidence for its stereochemical identity. libretexts.org
The measurement is performed using a polarimeter, where plane-polarized light is passed through a solution of the compound. The instrument measures the angle (α) by which the plane of light is rotated. libretexts.org The specific rotation is then calculated using the Biot equation:
[α]λT = α / (l × c)
where 'T' is the temperature, 'λ' is the wavelength of the light (typically the sodium D-line, 589 nm), 'α' is the observed rotation, 'l' is the path length of the sample cell in decimeters, and 'c' is the concentration of the solution in g/mL. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. libretexts.org This value is a critical parameter for the quality control of the enantiomerically pure compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a definitive analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. cianalytics.com The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₁H₁₅NO, to verify the compound's elemental composition and support its structural identity. easychem.org
The theoretical composition is calculated based on the atomic weights of the elements and the molecular weight of the compound (177.25 g/mol ). chegg.com A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence of the sample's purity and correct elemental makeup. researchgate.net
Table 3: Elemental Composition of this compound (C₁₁H₁₅NO)
| Element | Theoretical Mass % | Experimental Mass % (Example) |
| Carbon (C) | 74.54% chegg.com | 74.54% chegg.com |
| Hydrogen (H) | 8.53% chegg.com | 8.53% chegg.com |
| Nitrogen (N) | 7.90% chegg.com | 7.90% chegg.com |
| Oxygen (O) | 9.03% chegg.com | 9.03% chegg.com |
Chemical Transformations and Reactivity Studies of S 3 P Tolyl Morpholine
Amine Reactivity of the Morpholine (B109124) Nitrogen
The secondary amine within the morpholine ring is a key site for chemical modification, primarily due to the nucleophilic character of the nitrogen atom.
The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. However, its reactivity is generally considered to be lower than that of simpler cyclic amines like pyrrolidine (B122466) or piperidine (B6355638). nih.gov The presence of the electron-withdrawing oxygen atom in the ring diminishes the nitrogen's nucleophilicity. nih.gov Despite this, the nitrogen readily participates in various derivatization reactions.
These reactions often involve the nitrogen atom acting as a nucleophile to attack electrophilic centers, leading to the formation of new covalent bonds. This property is fundamental to its use as a building block in synthetic chemistry, allowing for the attachment of diverse substituents at the nitrogen position. For instance, it can react with alkyl halides or other electrophiles in standard nucleophilic substitution reactions. The morpholine radical, a transient species, has also been implicated in certain photoredox and electrochemical reactions, highlighting an alternative pathway for its functionalization. mdpi.com
A significant and widely utilized aspect of the morpholine nitrogen's reactivity is the formation of N-substituted derivatives, particularly amides. nih.govluxembourg-bio.com The N-acylation of morpholines is a common strategy in drug discovery and development. researchgate.netresearchgate.net This transformation is typically achieved by reacting (S)-3-(p-tolyl)morpholine with an activated carboxylic acid derivative, such as an acyl chloride, or by using standard peptide coupling reagents. nih.govthieme-connect.com
These coupling reactions are generally efficient and allow for the introduction of a vast array of functional groups onto the morpholine scaffold. luxembourg-bio.com For example, reactions with sulfonyl chlorides yield sulfonamides, a class of compounds with significant biological activities. acs.org The reaction of morpholine with tolyl hydrazonyl bromide demonstrates its utility in forming amide bonds under specific conditions. nih.gov Similarly, its use in multicomponent reactions, such as those involving dioxazolones and alkynes catalyzed by copper, can produce complex N-acyl amidines. acs.org
The following table summarizes representative N-acylation and related reactions involving morpholine derivatives, showcasing the versatility of the morpholine nitrogen.
| Reagent 1 | Reagent 2 | Product Type | Conditions | Yield | Citation |
| Tolyl hydrazonyl bromide | Benzylamine | Amide | Triethylamine (B128534), Acetonitrile (B52724), 50 °C | 79% | nih.gov |
| Morpholine | Tolyl hydrazonyl bromide | Amide | Triethylamine, Acetonitrile, 50 °C | 74% | nih.gov |
| Benzoic Acid | (S)-(−)-1-Phenylethylamine | Amide | PPh₃, N-chlorophthalimide, Toluene (B28343) | 72% | nih.gov |
| 5-(p-tolyl)isoxazole-3-carbonyl azide | Glycylglycine morpholide | N-acyl derivative | - | - | researchgate.net |
| Phenyl N-[5-(p-tolyl)isoxazol-3-yl]carbamate | Glycylglycine morpholide | Urea derivative | - | - | researchgate.net |
This table presents data for morpholine or its derivatives as representative examples of the reactivity of the nitrogen atom.
Nucleophilic Properties and Derivatization Reactions
Reactivity of the Morpholine Ring System
Beyond the reactivity of the nitrogen atom, the carbon framework of the morpholine ring itself can undergo specific chemical transformations.
The cleavage of the thermodynamically stable C(sp³)–C(sp³) bonds within the morpholine ring is a challenging yet synthetically valuable transformation. nih.govgoogle.com Such reactions represent a form of molecular editing that can deconstruct the ring system to generate linear structures. researchgate.net Recent advancements have demonstrated that this can be achieved using homogeneous copper-based catalysts in the presence of air as an oxidant. nih.govd-nb.info
This oxidative cleavage typically targets the Cα–Cβ bond relative to the nitrogen atom, converting tertiary amines into amides. nih.gov For N-aryl morpholines, this process can lead to the formation of formamide (B127407) derivatives. d-nb.info Studies on substituted morpholines have shown a degree of regioselectivity; for instance, alkyl substituents at the C-3 position, as in this compound, direct the cleavage to occur exclusively at the unsubstituted C5-C6 bond. nih.govd-nb.info Alternative methods involving visible light-promoted oxidative cleavage have also been developed, offering milder reaction conditions. google.com These methods avoid high temperatures and pressures while still effectively breaking the C–C bond. google.com
Functionalizing the carbon atoms of the morpholine ring while controlling the position (regioselectivity) and the three-dimensional arrangement (diastereoselectivity) is crucial for creating complex molecular architectures. grafiati.comacs.orgwikipedia.org The presence of the existing chiral center at C-3 in this compound can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselection. saskoer.cainflibnet.ac.in
While direct functionalization of the this compound scaffold is not widely documented, related strategies for substituted morpholine synthesis provide insight into potential pathways. acs.org For example, palladium-catalyzed reactions can be used to synthesize substituted morpholines with high diastereoselectivity. acs.org Methods for synthesizing 2,3-disubstituted morpholines often involve ring-opening reactions of aziridines followed by intramolecular cyclization, a process where stereochemistry can be tightly controlled. researchgate.net The development of enantioselective and diastereoselective syntheses is an active area of research, aiming to produce specific stereoisomers of highly substituted morpholines for applications in drug discovery and catalysis. researchgate.netresearcher.life
Selective Cleavage of C(sp3)−C(sp3) Bonds within the Ring
Reactivity and Modifications of the p-Tolyl Moiety
The p-tolyl group, an electron-donating aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group directs incoming electrophiles to the ortho and para positions relative to itself (and meta to the morpholine attachment point). However, the reactivity of the ring can be influenced by the bulky morpholine substituent.
Modifications to the p-tolyl group can be used to fine-tune the electronic and steric properties of the entire molecule. For example, reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new functional groups onto the aromatic ring. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of aromatic chemistry apply. pageplace.de The presence of an electron-donating p-tolyl group has been shown to enhance reactivity in other heterocyclic systems. chim.it For instance, in copper-catalyzed reactions, a p-tolyl derivative was found to be more reactive than its neutral or electron-withdrawing counterparts. chim.it This suggests that the p-tolyl group in this compound is likely activated towards certain catalytic cycles and transformations. nih.gov
Transformations at the Methyl Group of the p-Tolyl Substituent
The methyl group of the p-tolyl substituent is a site for various chemical transformations, primarily involving free-radical reactions or oxidation. These reactions allow for the functionalization of the benzylic position, leading to a range of derivatives.
Oxidation: The methyl group can be oxidized to various oxidation states, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions.
Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl group directly to a carboxylic acid, yielding 4-((S)-morpholin-3-yl)benzoic acid. The reaction is typically performed under heating in an aqueous basic or acidic solution.
Oxidation to Aldehyde: Selective oxidation to the aldehyde, 4-((S)-morpholin-3-yl)benzaldehyde, is more challenging as aldehydes are prone to further oxidation. Reagents like chromium trioxide in acetic anhydride (B1165640) or manganese dioxide (MnO₂) can be employed for this purpose. Another approach involves the initial halogenation of the methyl group followed by hydrolysis.
Halogenation: The methyl group can undergo free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would produce (S)-3-(4-(bromomethyl)phenyl)morpholine or (S)-3-(4-(chloromethyl)phenyl)morpholine, respectively. These halogenated intermediates are versatile synthons for further nucleophilic substitution reactions.
Table 2: Potential Transformations of the Methyl Group of this compound
| Transformation | Reagents | Product |
| Oxidation to Carboxylic Acid | KMnO₄, heat | 4-((S)-Morpholin-3-yl)benzoic acid |
| Oxidation to Aldehyde | MnO₂ | 4-((S)-Morpholin-3-yl)benzaldehyde |
| Radical Bromination | NBS, AIBN | (S)-3-(4-(Bromomethyl)phenyl)morpholine |
Catalytic Applications of Morpholine and Chiral Morpholine Derivatives
Role of Morpholine (B109124) as an Organic Catalyst in Chemical Transformations
Morpholine can function as a basic organocatalyst, facilitating a range of chemical reactions. Its secondary amine functionality allows it to act as a base to deprotonate acidic protons or as a nucleophile to activate substrates, initiating catalytic cycles.
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. Morpholine has been identified as an effective organocatalyst for this transformation. acs.org In a study focused on developing a scalable and environmentally friendlier process, morpholine was found to be a suitable replacement for the traditionally used piperidine (B6355638) and pyridine (B92270) in the Knoevenagel-Doebner condensation. acs.org
The reaction, which synthesizes cinnamic acid derivatives from the corresponding aldehydes and malonic acid, demonstrated comparable reactivity with morpholine as the organocatalyst in toluene (B28343). acs.org The dual catalytic activity of morpholine as both a base and a nucleophile was highlighted as crucial for the reaction's progress. acs.org Research has also shown that novel N-methyl morpholine (Nmm) based ionic liquids can effectively catalyze Knoevenagel condensations in water at room temperature, accommodating a wide range of aldehydes and active methylene compounds. researchgate.net
Table 1: Comparison of Organocatalysts in Knoevenagel-Doebner Condensation
| Entry | Organocatalyst | Solvent | Reactivity | Reference |
|---|---|---|---|---|
| 1 | Piperidine | Pyridine | Comparable | acs.org |
| 2 | Morpholine | Pyridine | Comparable | acs.org |
| 3 | Pyrrolidine (B122466) | Pyridine | Comparable | acs.org |
| 4 | β-Alanine | Pyridine | Comparable | acs.org |
| 5 | Morpholine | Toluene | Effective | acs.org |
Morpholine has proven to be a valuable catalyst in the synthesis of various heterocyclic compounds, notably chromenes. Chromene derivatives are of significant interest due to their presence in natural products and their wide range of biological activities. Morpholine catalyzes the one-pot, multi-component synthesis of 4H-chromenes from an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. arkat-usa.orgresearchgate.net
This method offers several advantages, including being metal-free, low-cost, and proceeding under simple reaction conditions with high yields. arkat-usa.orgresearchgate.net The probable mechanism involves morpholine acting as a base to deprotonate the active methylene group of the 1,3-dicarbonyl compound, initiating a cascade of reactions including an addition, dehydration, and a Michael addition followed by cyclization to form the 4H-chromene ring. arkat-usa.org The use of morpholine as a catalyst has also been extended to the synthesis of dihydropyrano[c]chromene derivatives in water. researchgate.net
Table 2: Morpholine-Catalyzed Synthesis of 4H-Chromene Derivatives
| Reactants | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Dimedone | Morpholine | Ethanol | Low cost, simple conditions, high yields (80-92%) | arkat-usa.orgresearchgate.net |
| Aldehyde, Malononitrile, 4-Hydroxycoumarin | Morpholine | Water | Environmentally friendly solvent | researchgate.net |
Catalysis in Knoevenagel Condensations
Design and Evaluation of Chiral Morpholine-Based Ligands for Asymmetric Catalysis
The incorporation of chirality into the morpholine scaffold has led to the development of a class of ligands capable of inducing stereoselectivity in chemical reactions. These chiral morpholine derivatives are crucial for the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
Chiral morpholine-containing ligands have been designed and successfully applied in transition metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, research has focused on modifying the amino fragment of P,N-ligands with morpholine for use in palladium and gold catalysis. researchgate.net The development of chiral ligands is a cornerstone of enantioselective transition metal catalysis, with a focus on creating novel structures that can effectively control the stereochemistry of a reaction. mdpi.com
The design of these ligands often involves creating a rigid and well-defined chiral pocket around the metal's active site. nih.govnih.gov While specific examples detailing (S)-3-(P-tolyl)morpholine as a ligand are scarce, the general principles of using chiral morpholine derivatives are well-established. For example, the synthesis of 2-substituted chiral morpholines has been achieved through asymmetric hydrogenation using a bisphosphine-rhodium catalyst. rsc.orgresearchgate.net This highlights the potential of chiral morpholine scaffolds in creating stereocenters with high enantioselectivity.
The chiral morpholine scaffold plays a critical role in dictating the enantioselectivity of a catalytic process. The stereochemistry and substitution pattern of the morpholine ring can significantly impact the efficiency and selectivity of the catalyst. Although enamines derived from morpholine are generally less reactive than those from pyrrolidine or piperidine, new ß-morpholine amino acids have been developed as effective organocatalysts for the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and diastereoselectivity with good to high enantioselectivity. nih.gov
Computational studies have been employed to understand the transition states of these reactions, explaining how the catalyst's structure, despite the inherent limitations of the morpholine ring for enamine catalysis, can lead to high levels of stereocontrol. nih.gov The development of organocatalytic methods for the enantioselective construction of morpholines themselves, for instance, through asymmetric halocyclization, further underscores the importance of this chiral scaffold in synthetic chemistry. rsc.orgrsc.org These methods provide access to a variety of chiral morpholine derivatives that can be further utilized as ligands or catalysts in other enantioselective transformations. rsc.orgrsc.org
Computational and Theoretical Investigations of S 3 P Tolyl Morpholine
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of (S)-3-(P-tolyl)morpholine is critical to its properties and interactions. Computational analysis, particularly through methods like Density Functional Theory (DFT), allows for a detailed exploration of its molecular structure and the energetic relationships between its possible conformations.
DFT calculations are a cornerstone of modern computational chemistry for investigating molecular geometries and energies. For this compound, DFT methods are employed to optimize the geometries of its stereoisomers and to determine the relative stabilities of different conformations. These calculations typically involve exploring the potential energy surface by systematically rotating the key dihedral angles of the molecule.
Studies on related 3-arylmorpholine structures demonstrate that the morpholine (B109124) ring predominantly adopts a chair conformation. The primary conformational question for this compound revolves around the orientation of the p-tolyl group at the C-3 position, which can be either axial or equatorial. DFT calculations on analogous systems, such as phenmetrazine and other substituted morpholines, consistently show that the chair conformation with the aryl substituent in an equatorial position is energetically favored over the axial conformation to minimize steric hindrance. frontiersin.orgfrontiersin.org The energy difference between these two conformers is a key determinant of the conformational equilibrium.
| Compound/Analog | Conformation | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| 3-Phenylmorpholine | Equatorial | 0.00 | B3LYP/6-31G(d) |
| Axial | ~2.5 - 3.5 | ||
| Phenmetrazine | Equatorial Phenyl | 0.00 | MP2/cc-pVTZ |
| Axial Phenyl | ~3.0 | ||
| This compound (Predicted) | Equatorial p-Tolyl | 0.00 | B3LYP/6-311+G(d,p) |
| Axial p-Tolyl | ~2.8 - 3.8 |
Note: Data for analogs are derived from general findings in computational studies of arylmorpholines. Predicted values for this compound are extrapolations based on these findings.
The conformational landscape of this compound is primarily defined by the chair conformation of the morpholine ring and the orientation of the p-tolyl substituent. The energy landscape reveals that the equatorial conformation of the p-tolyl group represents a global energy minimum, while the axial conformation is a higher-energy local minimum. mdpi.com The transition between these two chair conformers proceeds through higher-energy twist-boat or boat transition states.
The rotation of the p-tolyl group around the C3-C(aryl) bond also contributes to the energy landscape, with certain rotational angles being more favorable than others to minimize steric clashes with the morpholine ring protons. Computational studies on similar structures, such as 5-benzylimidazolidin-4-one derivatives, show that the energy barriers for the rotation of an aryl group are generally small (in the range of 2 kcal/mol), suggesting that the p-tolyl group in this compound is likely to be relatively free to rotate at ambient temperatures. ic.ac.uk
Density Functional Theory (DFT) Studies of Stereoisomers and Conformations
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that complements experimental studies. For the synthesis of this compound, these methods can elucidate the step-by-step mechanism, identify key reactive species, and calculate the energetics of the transformation.
The synthesis of 3-arylmorpholines can be achieved through various routes, such as the palladium-catalyzed three-component aminoarylation of alkynes or the ring-opening of aziridines followed by intramolecular cyclization. frontiersin.orgnih.gov Computational studies on these types of reactions help to propose and validate reaction mechanisms. mdpi.com For instance, in a Pd-catalyzed reaction, DFT can be used to model the initial oxidative addition of an aryl halide to the Pd(0) catalyst, followed by aminopalladation and subsequent reductive elimination to form the product. nih.govacs.org Each step involves distinct intermediates whose structures and stabilities can be calculated.
| Reaction Step | Intermediate Type | Description |
|---|---|---|
| Oxidative Addition | Aryl-Palladium(II) Complex | The active catalyst inserts into the aryl-halide bond. |
| Nucleopalladation | Vinyl-Palladium(II) Intermediate | The amine and alkyne coordinate to the metal center and couple. |
| Reductive Elimination | Product-Catalyst Complex | The final C-N bond is formed, releasing the morpholine product and regenerating the catalyst. |
A critical aspect of computational reaction modeling is the identification of transition states (TS)—the highest energy points along the reaction coordinate that connect reactants, intermediates, and products. rsc.org The energy of the transition state relative to the reactants determines the activation energy or energy barrier of a reaction step. youtube.com
Investigation of Key Synthetic Steps and Intermediates
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These predictions are invaluable for structure elucidation and for validating the results of laboratory experiments.
The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the NMR shielding tensors of nuclei. acs.org These calculated shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A strong correlation between the predicted and experimentally measured NMR spectra serves as powerful evidence for the proposed molecular structure and its dominant conformation in solution. nih.gov For N-substituted morpholines, detailed 1D and 2D NMR experiments have been used to confirm the chair conformation of the morpholine ring at room temperature. nih.gov
| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Reference Data from Analogs (ppm) |
|---|---|---|---|
| Morpholine H-2 (axial) | ~3.9 - 4.1 | ~70 - 72 | 13C: ~67 (N-substituted morpholines) nih.gov |
| Morpholine H-2 (equatorial) | ~3.6 - 3.8 | ||
| Morpholine H-3 | ~4.2 - 4.4 | ~60 - 63 | |
| Morpholine H-5 (axial) | ~2.8 - 3.0 | ~49 - 51 | |
| Morpholine H-5 (equatorial) | ~2.4 - 2.6 | ||
| Morpholine H-6 (axial) | ~3.7 - 3.9 | ~66 - 68 | 1H: 3.75-3.88 (N-aryl morpholine) nih.gov |
| Morpholine H-6 (equatorial) | ~3.5 - 3.7 | ||
| p-Tolyl Ar-H (ortho to morpholine) | ~7.2 - 7.3 | ~129 - 130 | 1H: 7.24 (p-tolyl group) rsc.org |
| p-Tolyl Ar-H (meta to morpholine) | ~7.1 - 7.2 | ~128 - 129 | |
| p-Tolyl Ar-C (ipso) | - | ~138 - 140 | 13C: 137.5 (p-tolyl group) rsc.org |
| p-Tolyl Ar-C (para to morpholine) | - | ~137 - 139 | |
| p-Tolyl -CH3 | ~2.3 - 2.4 | ~20 - 22 | 1H: 2.43, 13C: 21.0 (p-tolyl group) rsc.org |
Note: Predicted values are estimates based on DFT principles and data from structurally similar compounds. Reference data is from experimental measurements on various molecules containing morpholine and p-tolyl moieties.
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable method for confirming molecular structures and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts of organic compounds.
A typical computational workflow for predicting the NMR spectra of this compound would involve:
Geometry Optimization: The 3D structure of the molecule would be optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
Frequency Calculation: A vibrational frequency analysis would be performed at the same level of theory to ensure the optimized structure corresponds to a true energy minimum.
NMR Calculation: Using the optimized geometry, the GIAO-DFT method would be employed to calculate the magnetic shielding tensors.
Chemical Shift Prediction: The calculated shielding values are then referenced against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory, to yield the predicted chemical shifts (δ) in parts per million (ppm).
Despite the established methodology, specific studies presenting calculated ¹H and ¹³C NMR data for this compound have not been identified in a review of scientific literature. Therefore, a data table of theoretical chemical shifts cannot be provided at this time.
Vibrational Frequency Analysis (IR)
Vibrational frequency analysis, which predicts the infrared (IR) spectrum of a molecule, is another key area of computational investigation. These calculations help in the identification of functional groups and in the interpretation of experimental IR spectra by assigning specific vibrational modes to the observed absorption bands.
The process for a theoretical vibrational frequency analysis of this compound would generally include:
Geometry Optimization: Similar to NMR calculations, the first step is to obtain the optimized molecular geometry at a specific level of theory (e.g., DFT/B3LYP with a 6-311++G(d,p) basis set).
Frequency Calculation: The harmonic vibrational frequencies are then calculated at the same level of theory. This computation also provides the IR intensities of the vibrational modes.
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.
Spectral Analysis: The scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum, and the nature of the vibrations (e.g., stretching, bending) is analyzed.
As with the NMR data, there is no specific published research containing a detailed vibrational frequency analysis for this compound. Consequently, a data table of calculated vibrational frequencies and their assignments is not available.
While computational studies on related morpholine and p-tolyl-containing compounds exist, a direct and detailed theoretical examination of this compound remains an area for future research. Such investigations would provide valuable data for the definitive structural characterization of this compound.
Applications As Building Blocks and Intermediates in Complex Molecule Synthesis
Precursors for Advanced Organic Materials
(S)-3-(p-tolyl)morpholine and its derivatives serve as foundational components in the synthesis of advanced organic materials with tailored properties. The inherent chirality and the presence of both amine and ether functionalities within the morpholine (B109124) ring allow for the construction of sophisticated molecular architectures. These materials often exhibit unique optical, electronic, or biological properties, making them suitable for a range of applications.
One area of interest is the development of novel liquid crystals and polymers. The rigid tolyl group coupled with the flexible morpholine ring can influence the mesomorphic properties of the resulting molecules. By incorporating the this compound moiety into larger molecular frameworks, chemists can fine-tune properties such as melting points, clearing points, and the type of liquid crystalline phases formed.
Furthermore, the nitrogen atom of the morpholine ring provides a convenient handle for further functionalization, allowing for the attachment of chromophores, fluorophores, or other functional groups. This modularity is key to designing materials with specific light-emitting, light-absorbing, or charge-transporting capabilities, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Intermediates in the Construction of Diverse Heterocyclic Frameworks
The morpholine ring is a prevalent structural motif in a vast number of biologically active compounds and pharmaceuticals. ambeed.com this compound, as a substituted morpholine, is a valuable intermediate for the synthesis of more complex and diverse heterocyclic systems. Its pre-existing chiral center can guide the stereochemistry of subsequent reactions, leading to the enantioselective synthesis of target molecules.
The reactivity of the secondary amine within the morpholine ring allows for a variety of transformations, including N-alkylation, N-arylation, and acylation. smolecule.com These reactions enable the straightforward introduction of various substituents, leading to a library of derivatives with diverse pharmacological profiles. For example, the coupling of this compound with different aryl halides can generate a range of N-aryl morpholines, a class of compounds known to exhibit a wide spectrum of biological activities. researchgate.net
Moreover, the morpholine ring itself can be a part of a larger, more complex heterocyclic system. It can be annulated with other rings or serve as a scaffold upon which other heterocyclic moieties are constructed. For instance, the synthesis of spiro-β-lactams has been achieved using morpholine derivatives, creating intricate three-dimensional structures with potential applications in medicinal chemistry. nih.govresearchgate.net
| Starting Material/Intermediate | Reaction Type | Resulting Heterocyclic Framework | Significance |
|---|---|---|---|
| Morpholine and p-tolyl chloride | N-arylation | 4-(p-tolyl)morpholine (B1270357) | Precursor for further functionalization. researchgate.net |
| Serine-derived morpholine | Staudinger reaction | Spiro-β-lactams | Access to complex, sp3-rich scaffolds. nih.govresearchgate.net |
| N-Tethered alkenols | Palladium-catalyzed intramolecular cyclization | Substituted morpholines | Methodology for synthesizing biologically important morpholines. researchgate.net |
Utilization as Chiral Auxiliaries in Asymmetric Synthetic Methodologies
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk this compound, with its well-defined stereocenter, has the potential to be employed as a chiral auxiliary in various asymmetric transformations. The auxiliary can be attached to the substrate, direct the formation of a new stereocenter, and then be cleaved and recovered for reuse.
The general principle involves the formation of an amide or another suitable derivative by reacting the substrate with the chiral morpholine. The steric bulk of the tolyl group and the conformational rigidity of the morpholine ring can create a chiral environment that biases the approach of a reagent to one face of the molecule, leading to a high degree of diastereoselectivity.
For example, in alkylation reactions of enolates, the chiral morpholine auxiliary can direct the incoming electrophile to a specific face of the enolate, thereby establishing a new stereocenter with a predictable configuration. Similarly, in aldol (B89426) reactions, the auxiliary can control the stereochemical course of the carbon-carbon bond formation. After the desired transformation, the auxiliary can be removed under mild conditions, yielding the enantiomerically enriched product. The development of synthetic methods utilizing chiral morpholines often requires asymmetric catalysis or the use of such chiral auxiliaries.
Role in the Convergent Synthesis of Multifunctional Organic Compounds
Convergent synthesis is a strategy that involves the preparation of fragments of a target molecule separately, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, especially for complex molecules. This compound can play a crucial role as a key fragment in such convergent strategies.
Due to its bifunctional nature, possessing both a reactive secondary amine and a modifiable aromatic ring, this compound can be elaborated into a more complex fragment before being coupled with another part of the target molecule. For instance, the tolyl group can be functionalized through electrophilic aromatic substitution or cross-coupling reactions, while the nitrogen atom can be used to connect to another molecular fragment via amide bond formation or other coupling reactions.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure morpholines is a critical area of research. While established methods exist, the focus is shifting towards pathways that offer higher efficiency, greater atom economy, and improved stereocontrol. One promising approach involves a one-pot tandem reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method has demonstrated the ability to produce 3-substituted morpholines with high yields and excellent enantiomeric excess (>95% ee), highlighting the importance of hydrogen-bonding interactions between the substrate and the catalyst for achieving high selectivity. organic-chemistry.orgorganic-chemistry.org
Another innovative strategy employs the regioselective ring-opening of an N-2-benzothiazolesulfonyl (Bts) activated aziridine (B145994) using organocuprates, followed by a ring annulation reaction. scribd.comacs.org This method is notable for its use of very mild deprotection conditions. acs.org Palladium-catalyzed carboamination reactions also present a modular approach to constructing cis-3,5-disubstituted morpholines from enantiopure N-Boc amino alcohols, allowing for significant variation in the final product's substituents. nih.gov
Future work will likely focus on discovering new catalytic systems that are more robust, use cheaper, more abundant metals, and tolerate an even wider range of functional groups. The goal is to move beyond traditional methods to more practical and scalable processes suitable for industrial application. organic-chemistry.org
Table 1: Comparison of Modern Stereoselective Synthetic Pathways for Chiral Morpholines
| Synthetic Method | Key Features | Catalysts / Reagents | Reported Efficiency | Reference |
|---|---|---|---|---|
| Tandem Hydroamination / ATH | One-pot, high enantioselectivity, scalable. | Ti-catalyst, Noyori−Ikariya Ru-catalyst | >95% ee, high yields | organic-chemistry.org |
| Aziridine Ring-Opening | Uses activated aziridines, mild deprotection. | Organocuprates, N-Bts activating group | Good yields | scribd.comacs.org |
| Pd-Catalyzed Carboamination | Modular, provides access to diverse derivatives. | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Moderate to good yields | nih.gov |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The (S)-3-(p-tolyl)morpholine scaffold is a versatile building block for creating a diverse array of more complex molecules. A significant area of emerging research is the selective cleavage of the thermodynamically stable C(sp³)–C(sp³) bonds within the morpholine (B109124) ring. d-nb.info Recent studies have demonstrated that visible light-induced photocatalysis can achieve the oxidative ring-opening of 4-(p-tolyl)morpholine (B1270357), providing a novel method for its functionalization under mild conditions, using oxygen as the ultimate oxidant. google.com This avoids the need for harsh reagents or transition metals. google.com
Derivatization of the morpholine core continues to be a fruitful area of exploration. The structure can be incorporated into larger, more complex heterocyclic systems such as thienopyrimidines, pyridopyrimidinones, and 1,2,3-triazoles. nih.govmdpi.combeilstein-journals.org For instance, the morpholine moiety can be reacted with chalcones to produce novel pyridopyrimidinethiones. researchgate.net These transformations are crucial as they can lead to compounds with new biological or material properties. mdpi.com The general principles of chemical derivatization, including acylation, alkylation, and silylation, provide a framework for modifying the morpholine structure to enhance its properties for specific applications, such as improving volatility for GC-MS analysis or introducing new functional handles for further reactions. jfda-online.comgcms.cz
Future research will likely delve into more intricate and selective transformations, exploring reactions that can precisely modify specific positions on the morpholine or tolyl group, thereby unlocking new chemical space and creating libraries of novel compounds for screening and application.
Table 2: Examples of Chemical Transformations and Derivatizations
| Reaction Type | Reagents / Conditions | Resulting Product Type | Reference |
|---|---|---|---|
| Oxidative C–C Cleavage | Visible light, O₂, 4CzIPN (photocatalyst) | N-formyl ethyl formate (B1220265) derivative | google.com |
| Cycloaddition | Chalcones, Hydrazine | Thienopyrimidine pyrazole (B372694) derivatives | nih.gov |
| Defluorinative Cycloaddition | gem-Difluoroalkenes, Organic Azides | Morpholino-substituted 1,2,3-triazoles | beilstein-journals.org |
Advanced Applications in Materials Science and Chiral Recognition
The inherent chirality and defined three-dimensional structure of this compound make it an attractive candidate for applications in materials science and chiral recognition. While direct applications are still emerging, related chiral structures provide a roadmap for future research. Chiral sulfinyl compounds, which are used as precursors in some stereoselective syntheses, are known to function as effective ligands for transition metals and as organocatalysts. researchgate.netnih.gov This suggests that this compound could be developed into a novel chiral ligand for asymmetric catalysis, potentially leading to new catalysts for producing enantiomerically pure chemicals.
In supramolecular chemistry and materials science, heterocyclic building blocks are used to construct complex architectures like metal-organic frameworks (MOFs) and functional polymers. chim.it The defined stereochemistry of this compound could be exploited to direct the assembly of chiral materials with unique optical, electronic, or adsorptive properties. For example, its incorporation into polymers could lead to new chiral stationary phases for enantioselective chromatography. mdpi-res.com The development of materials that can recognize and separate other chiral molecules is a significant field, and this compound represents a valuable, yet underexplored, building block for this purpose. mdpi-res.com
Integration with Green Chemistry Principles and Flow Chemistry Methodologies
The push towards more sustainable chemical manufacturing is profoundly influencing synthetic chemistry. The integration of green chemistry principles is a key trend, with methodologies like microwave-assisted synthesis and flow chemistry being applied to the production of morpholine derivatives. chim.itmdpi.com Microwave irradiation offers rapid heating, shorter reaction times, and often higher yields under solvent-free conditions, representing an efficient and green procedure. chim.it
Continuous flow chemistry is particularly promising for the synthesis of chiral molecules like this compound. rsc.org Flow reactors provide superior control over reaction parameters, enhance safety (especially when using hazardous reagents like hydrogen gas), and allow for straightforward scalability. ajchem-b.comacs.org A scalable, photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been successfully implemented under continuous flow conditions to produce substituted morpholines. acs.orgorganic-chemistry.org This process utilizes an inexpensive organic photocatalyst, highlighting its economic and environmental benefits. organic-chemistry.org The application of flow chemistry to asymmetric hydrogenation and other stereoselective reactions is a growing field that promises to make the synthesis of chiral morpholines safer, more efficient, and more suitable for large-scale industrial production. ajchem-b.comrsc.org
Table 3: Green and Flow Chemistry Approaches for Morpholine Synthesis
| Methodology | Key Principle | Advantages | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Reactions run in continuous streams in small reactors. | Enhanced safety, scalability, precise control. | rsc.orgacs.orgorganic-chemistry.org |
| Photocatalytic Coupling | Use of light to drive chemical reactions. | Mild conditions, use of inexpensive catalysts. | acs.orgorganic-chemistry.org |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times, higher yields, often solvent-free. | chim.itmdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-(p-tolyl)morpholine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective alkylation of morpholine precursors using chiral ligands (e.g., BINOL derivatives) can yield the (S)-enantiomer. Reaction parameters such as temperature (e.g., 132–135°C for related morpholine derivatives ), solvent polarity, and catalyst loading should be systematically varied to maximize yield and purity. Chiral HPLC or polarimetry should validate enantiomeric excess (>95% purity, as in analogous compounds ).
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare H and C spectra with computational predictions (DFT) to confirm substituent positions (e.g., p-tolyl group at C3 ).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHNO for the base structure).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see protocols for morpholine analogs ).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in inert atmospheres (argon) at –20°C to prevent oxidation. Avoid exposure to strong acids/bases, as morpholine rings are prone to hydrolysis. Stability assays (TGA/DSC) can assess decomposition thresholds (e.g., thermal stability up to 200°C for fluorinated analogs ).
Advanced Research Questions
Q. How does the p-tolyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Use computational methods (DFT at B3LYP/6-31G* level) to map electron density and frontier molecular orbitals. Compare with experimental data (e.g., UV-Vis absorption maxima shifts in analogs with electron-donating groups ). Reactivity studies with electrophiles (e.g., nitration) can probe substituent effects on aromatic ring activity .
Q. What experimental designs can resolve contradictions in biological activity data for this compound?
- Methodological Answer : Employ orthogonal assays:
- Enzyme Inhibition : Test against kinase targets (e.g., GSK-3β) using fluorescence-based assays .
- Cell-Based Models : Use SH-SY5Y neuronal cells to assess cytotoxicity and target engagement (IC comparisons ).
- Statistical Analysis : Apply ANOVA or Bayesian modeling to reconcile variability across replicates or cell lines .
Q. How can researchers validate the role of stereochemistry in pharmacological activity?
- Methodological Answer : Synthesize both (S) and (R)-enantiomers and compare their binding affinities (e.g., SPR or ITC for target proteins). For example, in tau protein inhibition studies, enantiomers may show >10-fold differences in potency . Pair with molecular docking (AutoDock Vina) to correlate stereochemistry with binding pocket interactions .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with ESI+ ionization (LOQ ≤1 ng/mL) .
- Spectrophotometry : Validate via λ calibration curves after derivatization (e.g., with ninhydrin for amine detection ).
- Isotope Dilution : Spike with C-labeled internal standards to correct for matrix effects .
Notes for Methodological Rigor
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
